molecular formula C22H23N3O2 B7696993 N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide

N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide

Cat. No.: B7696993
M. Wt: 361.4 g/mol
InChI Key: CDAIPVYJOBEBGR-UHFFFAOYSA-N
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Description

N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide is a complex organic compound featuring a cyclohexanecarboxamide core linked to a phenyl ring substituted with a 1,2,4-oxadiazole moiety and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide typically involves multiple steps:

  • Formation of the 1,2,4-Oxadiazole Ring

      Starting Materials: 4-methylbenzonitrile and hydrazine hydrate.

      Reaction: The nitrile group of 4-methylbenzonitrile reacts with hydrazine hydrate to form the corresponding amidrazone.

      Cyclization: The amidrazone undergoes cyclization in the presence of an oxidizing agent such as iodine to form the 1,2,4-oxadiazole ring.

  • Coupling with Phenyl Ring

      Starting Materials: The synthesized 1,2,4-oxadiazole derivative and 4-bromophenylboronic acid.

      Reaction: A Suzuki coupling reaction is performed using a palladium catalyst to link the oxadiazole ring to the phenyl ring.

  • Formation of Cyclohexanecarboxamide

      Starting Materials: Cyclohexanecarboxylic acid and thionyl chloride.

      Reaction: Cyclohexanecarboxylic acid is converted to its acyl chloride derivative using thionyl chloride.

      Coupling: The acyl chloride derivative is then coupled with the previously synthesized oxadiazole-phenyl compound in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
  • Reduction

    • Reduction of the oxadiazole ring can lead to the formation of amine derivatives.
  • Substitution

    • Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-carboxyphenyl derivatives.

    Reduction: Amino derivatives of the oxadiazole ring.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: The oxadiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

Medicine

    Anti-inflammatory Agents: The compound’s structure suggests potential anti-inflammatory activity, which could be explored for therapeutic applications.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide would depend on its specific application. For instance, in antimicrobial activity, the oxadiazole ring may interact with bacterial enzymes, inhibiting their function and leading to cell death. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide: Similar structure but with a chlorine substituent instead of a methyl group.

    N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide: Contains a methoxy group instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclohexanecarboxamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-7-9-16(10-8-15)20-24-22(27-25-20)18-11-13-19(14-12-18)23-21(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAIPVYJOBEBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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